(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18232395
InChI: InChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2/t14-/m0/s1
SMILES:
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18232395

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol -

Specification

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name (2R)-2-amino-2-(3-phenoxyphenyl)ethanol
Standard InChI InChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2/t14-/m0/s1
Standard InChI Key VHTXXANHTMMDDV-AWEZNQCLSA-N
Isomeric SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CO)N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CO)N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (2R)-2-amino-2-(3-phenoxyphenyl)ethanol, reflects its stereospecific configuration. The central carbon atom (C2) bears an amino group (NH2-\text{NH}_2), a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), and a 3-phenoxyphenyl substituent, creating a chiral center with R-configuration. The phenoxy group (OC6H5-\text{O}-\text{C}_6\text{H}_5) at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Crystallographic Insights

While no crystal structure data exists for (R)-2-amino-2-(3-phenoxyphenyl)ethan-1-ol, related compounds like 2-amino-2-methylpropan-1-ol have been analyzed via X-ray diffraction. These studies reveal hydrogen-bonding networks between amino, hydroxyl, and aromatic groups, stabilizing the molecular lattice . For the target compound, analogous interactions are expected, with the phenoxy group potentially participating in π-π stacking or hydrophobic interactions.

Spectroscopic Characterization

Key spectroscopic features include:

  • NMR: The 1H^1\text{H}-NMR spectrum would show distinct signals for the aromatic protons (δ 6.5–7.5 ppm), the hydroxymethyl group (δ 3.5–4.0 ppm), and the amino group (δ 1.5–2.5 ppm, if protonated).

  • IR: Stretching vibrations for OH-\text{OH} (3200–3600 cm1^{-1}), NH2-\text{NH}_2 (3300–3500 cm1^{-1}), and aromatic C–H (3000–3100 cm1^{-1}) would dominate.

Synthesis and Manufacturing Processes

Grignard Reaction-Based Synthesis

A plausible route involves the Grignard reaction between 3-phenoxybenzaldehyde and a methylmagnesium bromide analog. The aldehyde’s carbonyl group reacts with the Grignard reagent to form a secondary alcohol, followed by amination via reductive alkylation or nucleophilic substitution.

Optimization Challenges

  • Stereocontrol: Achieving enantiomeric excess requires chiral catalysts or resolving agents. Asymmetric hydrogenation using ruthenium complexes, as described in ruthenium-catalyzed cyclization studies, could induce the desired R-configuration .

  • Yield Improvement: Side reactions, such as over-alkylation or oxidation of the alcohol moiety, necessitate inert atmospheres and low-temperature conditions .

Reductive Amination

Condensing 3-phenoxyacetophenone with ammonia in the presence of a reducing agent (e.g., NaBH4_4) yields the target compound. This method avoids harsh reagents but may produce racemic mixtures without chiral induction.

Enzymatic Resolution

Lipases or esterases can enantioselectively hydrolyze ester precursors, isolating the R-enantiomer. For example, Candida antarctica lipase B has been used to resolve similar amino alcohols with >90% enantiomeric excess.

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The amino and hydroxyl groups enable cyclization reactions to form quinazolines or oxazolidinones. For instance, treatment with phosgene generates oxazolidin-2-one derivatives, valuable as antimicrobial agents.

Chiral Ligand Development

The compound’s stereogenic center makes it a precursor for ligands in asymmetric catalysis. When complexed with transition metals like ruthenium, it could facilitate enantioselective hydrogenation or cross-coupling reactions .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsApplications
(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-olC14_{14}H15_{15}NO2_2229.27Amino, hydroxyl, phenoxyDrug intermediates, ligands
(2R)-2-Amino-2-(3-hydroxyphenyl)ethan-1-olC8_8H11_{11}NO2_2153.18Amino, hydroxyl, phenylAntioxidant studies
2-Amino-2-methylpropan-1-olC4_4H11_{11}NO2_2105.14Amino, hydroxyl, methylCorrosion inhibition

The phenoxy group in the target compound enhances lipophilicity compared to hydroxyl or methyl analogs, potentially improving blood-brain barrier penetration .

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